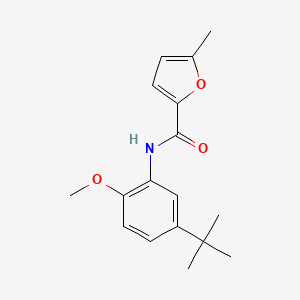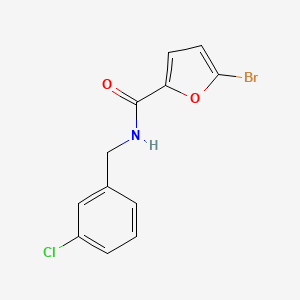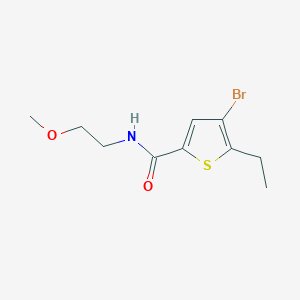![molecular formula C15H15ClN2O3S B4430930 N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide](/img/structure/B4430930.png)
N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel found in various cells of the immune system and the central nervous system. By blocking the activation of this receptor, this compound can inhibit the release of pro-inflammatory cytokines and reduce the activation of microglia, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain and inflammation in various animal models of neuropathic pain and arthritis. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. This compound has been suggested to have potential therapeutic effects in various other neurological disorders, including multiple sclerosis, Parkinson's disease, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide is its selectivity for the P2X7 receptor, which allows for targeted inhibition of this receptor without affecting other receptors or ion channels. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.
Direcciones Futuras
Future research on N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide could focus on improving its solubility and stability, as well as exploring its potential therapeutic applications in various neurological disorders. Additionally, further studies could investigate the mechanisms underlying its effects on neuroinflammation and cognitive function.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)acetamide has been used in various scientific research applications, including the study of pain, inflammation, and neurodegenerative diseases. It has been shown to have potential therapeutic effects in conditions such as neuropathic pain, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-14-4-2-1-3-12(14)9-15(19)18-10-11-5-7-13(8-6-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXUMGFYWWNQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4430853.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine](/img/structure/B4430875.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)


![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)
![N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)

